Journal Name:International Journal of Chemical Kinetics
Journal ISSN:0538-8066
IF:1.502
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1097-4601
Year of Origin:1969
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:73
Publishing Cycle:Monthly
OA or Not:Not
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2022-12-02 , DOI: 10.14102/j.cnki.0254-5861.2022-0217
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.cjsc.2023.100090
Photocatalytic hydrogen evolution reaction (HER) represents one of the most promising technologies for sustainable development. Even though metal-organic framework (MOF), comprising rich topologies and tunable functionalities, is getting attention as a new generation of photocatalyst, a majority of them only provide unclear active sites along with the use of external noble-metal based photosensitizers and environmentally unfriendly scavengers. Therefore, it is urged to develop MOFs possessing structurally unambiguous active sites along with inherent photosensitizing units and execute photocatalytic HER with greener sacri?cial reagents. Herein, we report a UiO-66-type framework, namely UiO-66-dcbdt-Cd (dcbdt2- = 1,4-dicarboxylatebenzene-2,3-dithiol), bearing Cd-thiocatecholato moieties as intrinsic photosensitizing units and structurally well-de?ned active sites for photocatalytic HER in H2O. UiO-66-dcbdt-Cd gave the best HER yield of 5.29 mmol g-1 and rate of 1.32 mmol g-1 h-1, outperforming the negligible HER performance of pristine metal-free UiO-66-dcbdt. This work provides insight to manipulation of thiocatecholate functionalities inside MOFs to construct inherent photosensitizing units as well as stable structurally unambiguous active sites for sustainable photocatalytic applications.
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2022-10-31 , DOI: 10.14102/j.cnki.0254-5861.2022-0211
Novel crystalline porous materials refer to porous materials constructed by linking organic molecule units with coordination bonds, covalent bonds, or supramolecular interactions, mainly including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), metal organic cages (MOCs), and so on. Due to their predictable and designable long-range ordered structures, high surface areas, guest-accessible voids, and easily functionalized channels by pre- or post-modifications, novel crystalline porous materials have attracted much attention in the past two decades, which show potential applications in light emission, gas adsorption and separation, heterogeneous catalysis, and sensing. Recently, many efforts have been made to exploit novel crystalline porous materials with excellent properties, and various improvements and investigations are still highly required for the further development of this field.
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2022-12-02 , DOI: 10.14102/j.cnki.0254-5861.2022-0212
Solar-driven CO2?methanation is an imperative and promising approach to relieve the global warming and environmental crisis, yet remains a great challenge due to the low reaction efficiency, unsatisfactory selectivity and poor stability. In this work, we demonstrate a facile and efficient strategy to prepare Ru-doped TiO2?photocatalyst with tunable oxygen vacancies using the ascorbic acid as a reducing agent for the CO2?methanation reaction. The optimal Ru-TiO2-OV-50 exhibits a remarkable CH4?production rate of 81.7 mmol g-1?h-1?with a 100% CH4?selectivity under a 1.5 W cm-2?light illumination, which is significantly higher than commercial Ru/TiO2?and other reported catalysts. We reveal that the superior photocatalytic CO2methanation performance is mainly due to the synergistic effect of Ru doping and TiO2?with tunable oxygen vacancies. Impressively, the light rather than thermal effect is confirmed as the main influencing factor by experimental studies. In addition,?in situ?spectroscopic technology is performed to investigate the CO2?methanation reaction pathway. This work will open an avenue to design and prepare highly efficient photocatalyst with tunable oxygen vacancies for CO2?conversion and other related applications.
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2023-04-15 , DOI: 10.1016/j.cjsc.2023.100006
In this review, methods and strategies for the preparation of highly thermally conductive porous carbon-based materials and the factors that influence their thermal conductivity of the materials are summarized. The thermal performance of porous carbonaceous materials fabricated by different approaches and their applications are also discussed. Finally, the potential challenges and strategies for the development and applications of highly thermally conductive porous carbonaceous materials are discussed.
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2023-04-15 , DOI: 10.1016/j.cjsc.2023.100002
In this work, a highly symmetric 1,2-difluoro-4,5-dinitrobenzene was synthesized in one step by regulating the ratio of non-covalent interaction by fluorine atoms to regulate the melting point and fully characterized. It is a promising insensitive melt-castable energetic material
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2023-04-15 , DOI: 10.1016/j.cjsc.2023.100007
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International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2023-03-15 , DOI: 10.1016/j.cjsc.2023.100043
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.cjsc.2023.100069
The poor sensitivity of metal-oxide (MO) sensing material at room temperature can be enhanced by the modi?cation of noble metal catalysts. However, the large size and uncontrollable morphology of metal nanoparticles (NPs) compromise the catalytic activity and selectivity. Downsizing metal NPs to the atomic level is a promising solution because it offers high activity and selectivity. Nevertheless, a facile and universal approach for stable loading atomic-level metal on MO-based sensing materials is still challenging. Herein, we present a strategy to construct synergetic coordination interface for uniform loading of atomic-level metal catalysts on MO-based gas sensing materials using a difunctional mediator layer. In this work, atomically dispersed Pt catalysts are coordinately anchored on ZnO nanorods (NRs) using polydopamine (PDA) as a mediator. As a result, compared with pristine ZnO NRs, a six-fold enhanced response of 18,489% is achieved toward 100 ppm NO2 on 0.20 wt% Pt¨CZnO@PDA-1.5 nm, and the selectivity is also promoted. Such sensitivity is higher than that of most reported noble metal-modi?ed MO NO2-sensing materials. This work provides a simple and general strategy for building highly sensitive and selective gas-sensing materials using atomic-level noble metal catalyst.
International Journal of Chemical Kinetics ( IF 1.502 ) Pub Date: 2023-03-15 , DOI: 10.1016/j.cjsc.2023.100064
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, PHYSICAL 物理化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 59 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
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